molecular formula C18H15ClN2OS B11675548 (2Z,5Z)-5-(4-chlorobenzylidene)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5Z)-5-(4-chlorobenzylidene)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11675548
M. Wt: 342.8 g/mol
InChI Key: DZRBLTMLQJVGTM-YBEGLDIGSA-N
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Description

(2E,5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(2,3-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound belonging to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a chlorophenyl and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E,5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(2,3-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-chlorobenzaldehyde with 2,3-dimethylaniline in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with a catalytic amount of acid or base to facilitate the condensation reaction.

Industrial Production Methods: For large-scale production, the synthesis can be optimized by employing continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity (2E,5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(2,3-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE suitable for industrial applications.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols, often in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E,5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(2,3-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could result from the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone core structures but different substituents, such as (2E,5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-[(2,3-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups attached to different core structures, such as 4-CHLOROPHENYL)-2-[(2,3-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE.

Uniqueness: The uniqueness of (2E,5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(2,3-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorophenyl and dimethylphenyl groups enhances its reactivity and potential for diverse applications compared to other thiazolidinone derivatives.

Properties

Molecular Formula

C18H15ClN2OS

Molecular Weight

342.8 g/mol

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-2-(2,3-dimethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15ClN2OS/c1-11-4-3-5-15(12(11)2)20-18-21-17(22)16(23-18)10-13-6-8-14(19)9-7-13/h3-10H,1-2H3,(H,20,21,22)/b16-10-

InChI Key

DZRBLTMLQJVGTM-YBEGLDIGSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)Cl)/S2)C

Canonical SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)Cl)S2)C

Origin of Product

United States

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